N-Ethoxycarbonyl-5-nitro-o-toluidine
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Overview
Description
N-Ethoxycarbonyl-5-nitro-o-toluidine is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is also known by its IUPAC name, ethyl 2-methyl-5-nitrophenylcarbamate . This compound is typically found as a white to light yellow or green powder or crystal . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Ethoxycarbonyl-5-nitro-o-toluidine involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
N-Ethoxycarbonyl-5-nitro-o-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-ethoxycarbonyl-o-toluidine, while hydrolysis yields 5-nitro-o-toluic acid and ethanol.
Scientific Research Applications
N-Ethoxycarbonyl-5-nitro-o-toluidine is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for the development of new compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-Ethoxycarbonyl-5-nitro-o-toluidine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
N-Ethoxycarbonyl-5-nitro-o-toluidine can be compared with similar compounds such as:
N-Carbethoxy-5-nitro-o-toluidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 2-Methyl-5-nitrophenylcarbamate: Another closely related compound with similar functional groups but different physical and chemical properties.
N-(5-Nitro-2-methylphenyl)urethan: Shares the nitro and ethoxycarbonyl groups but differs in the overall molecular structure.
These compounds highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
ethyl N-(2-methyl-5-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJFWTBDUMVOBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345014 |
Source
|
Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16648-52-5 |
Source
|
Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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